Five-Fold Weaker DNA B-to-Z Transition Induction Compared to Hexaammine Analog [Rh(NH₃)₆]³⁺
In a direct head-to-head comparison using circular dichroism spectroscopy and an enzyme immunoassay, the concentration required to reach the midpoint (C₁/₂) of the B-DNA to Z-DNA conformational transition in poly(dG-dC)·poly(dG-dC) was quantified. For [Rh(en)₃]³⁺, the midpoint concentration was 238 ± 2 μM, whereas for the comparator [Rh(NH₃)₆]³⁺, it was 48 ± 2 μM under identical experimental conditions. This represents a near five-fold higher concentration requirement for [Rh(en)₃]³⁺ to achieve the same structural transition, demonstrating a substantially lower efficacy in inducing this specific conformational change [1].
| Evidence Dimension | Concentration at midpoint (C₁/₂) of poly(dG-dC)·poly(dG-dC) B-DNA→Z-DNA transition |
|---|---|
| Target Compound Data | 238 ± 2 μM |
| Comparator Or Baseline | [Rh(NH₃)₆]Cl₃: 48 ± 2 μM |
| Quantified Difference | 5.0-fold higher concentration required for [Rh(en)₃]³⁺ relative to [Rh(NH₃)₆]³⁺ |
| Conditions | Aqueous solution; circular dichroism spectroscopy and enzyme immunoassay with monoclonal anti-Z-DNA antibody |
Why This Matters
This quantitative difference is critical for researchers studying metal complex-DNA interactions; selecting the wrong rhodium complex could alter experimental outcomes by nearly an order of magnitude in concentration requirements.
- [1] Thomas, T. J., & Thomas, T. (1990). Conformational transitions of polynucleotides in the presence of rhodium complexes. Journal of Biomolecular Structure and Dynamics, 7(6), 1221–1235. View Source
